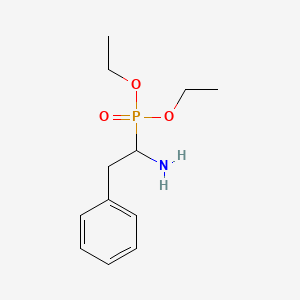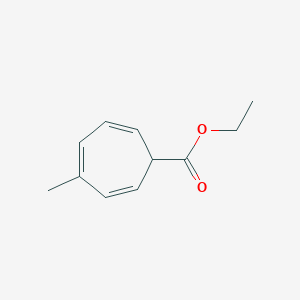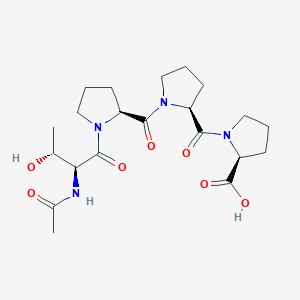
N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline is a synthetic peptide compound It is composed of a sequence of amino acids, specifically N-acetyl-L-threonine, L-proline, L-proline, and L-proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete .
化学反应分析
Types of Reactions
N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the threonine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a ketone or aldehyde, while reduction of the peptide backbone can produce alcohols .
科学研究应用
N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE).
N-Acetyl-L-alanine: Another acetylated amino acid with different structural properties and applications.
N-Acetyl-L-tryptophan: Used in studies of protein structure and function.
Uniqueness
N-Acetyl-L-threonyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics .
属性
CAS 编号 |
79650-00-3 |
|---|---|
分子式 |
C21H32N4O7 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H32N4O7/c1-12(26)17(22-13(2)27)20(30)24-10-4-7-15(24)18(28)23-9-3-6-14(23)19(29)25-11-5-8-16(25)21(31)32/h12,14-17,26H,3-11H2,1-2H3,(H,22,27)(H,31,32)/t12-,14+,15+,16+,17+/m1/s1 |
InChI 键 |
PFLICYRPNZRRFF-VFTHGPRRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)C)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


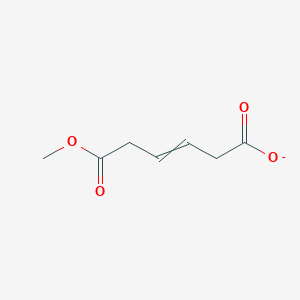
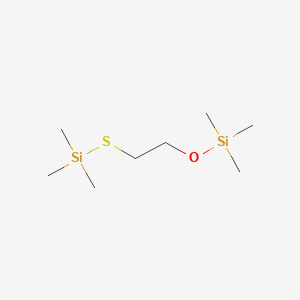
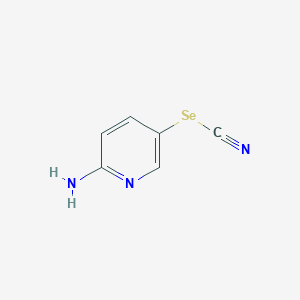

![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)

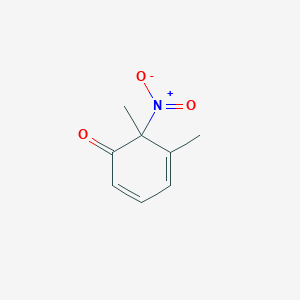
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
